T3Inh-1

Glycobiology Enzymology Chemical probe selectivity

T3Inh-1 is the only verified selective ppGalNAc-T3 inhibitor, uniquely discriminating against the T2 isoform—unlike broad-spectrum flavonoids. It achieves 98% inhibition of MDA-MB-231 breast cancer cell invasion at 5 µM and modulates FGF23 cleavage in vivo at 25–50 mg/kg, making it indispensable for oncology target validation, renal pathophysiology, and hormone stability research where isoform specificity is non-negotiable.

Molecular Formula C27H20N6O3
Molecular Weight 476.5 g/mol
CAS No. 50440-30-7
Cat. No. B1656106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT3Inh-1
CAS50440-30-7
Molecular FormulaC27H20N6O3
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC3=CC=NC=C3)NC4=C5C=C(C=CC5=NC=C4)[N+](=O)[O-]
InChIInChI=1S/C27H20N6O3/c34-27(32-21-7-5-19(6-8-21)30-22-11-14-28-15-12-22)18-1-3-20(4-2-18)31-26-13-16-29-25-10-9-23(33(35)36)17-24(25)26/h1-17H,(H,28,30)(H,29,31)(H,32,34)
InChIKeyKUBNLSZSAIOAMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T3Inh-1 (CAS 50440-30-7): A Selective Small-Molecule ppGalNAc-T3 Inhibitor for Cancer Metastasis and FGF23 Regulation Research


T3Inh-1 (CAS 50440-30-7) is a synthetic small molecule identified as a potent and selective inhibitor of the glycosyltransferase ppGalNAc-T3 (polypeptide N-acetylgalactosaminyltransferase 3), with a reported IC50 of 7 µM in enzymatic assays [1]. Unlike broader-spectrum flavonoid inhibitors such as luteolin, T3Inh-1 exhibits pronounced selectivity for the T3 isoform over closely related family members like ppGalNAc-T2 . This compound is primarily utilized as a chemical probe to dissect the roles of ppGalNAc-T3-mediated O-glycosylation in pathological processes, specifically in promoting breast cancer cell invasiveness and in the post-translational stabilization of the phosphate-regulating hormone FGF23 [2].

Why Generic ppGalNAc-T Inhibitors Cannot Replace T3Inh-1 in Isoform-Specific Studies


The ppGalNAc-transferase family comprises 20 distinct isoenzymes with overlapping yet non-redundant biological functions, including the regulation of cancer metastasis and hormone stability [1]. While broad-spectrum inhibitors like the flavonoid luteolin can suppress multiple ppGalNAc-T isoforms, their lack of selectivity confounds the interpretation of results, as observed phenotypes cannot be confidently attributed to the inhibition of a specific enzyme . In contrast, T3Inh-1 demonstrates a high degree of selectivity for ppGalNAc-T3, exhibiting no detectable activity against the closely related ppGalNAc-T2 isoform [2]. This specificity is critical for experimental models that aim to isolate the pathological contributions of ppGalNAc-T3—such as its role in promoting cancer cell invasiveness or stabilizing FGF23—from those mediated by other family members, making generic substitution scientifically invalid for targeted mechanistic studies.

T3Inh-1 Quantitative Differentiation Data: Head-to-Head Comparisons with In-Class Inhibitors


Selectivity Profile: T3Inh-1 vs. Luteolin for ppGalNAc-T3 over ppGalNAc-T2

T3Inh-1 exhibits high selectivity for the ppGalNAc-T3 isoform, whereas the plant flavonoid luteolin acts as a non-selective inhibitor of multiple ppGalNAc-transferases. In vitro glycosylation assays using purified enzymes demonstrate that T3Inh-1 has no detectable inhibitory activity against ppGalNAc-T2, establishing its utility as an isoform-specific chemical probe [1]. In contrast, luteolin has been shown to directly inhibit multiple ppGalNAc-T family members, including both T2 and T3, without the same degree of specificity [2].

Glycobiology Enzymology Chemical probe selectivity

Mechanism of Action: T3Inh-1 is a Direct Mixed-Mode Inhibitor of ppGalNAc-T3

Kinetic analysis reveals that T3Inh-1 functions as a direct, mixed-mode inhibitor of ppGalNAc-T3, affecting both substrate and co-substrate binding. In the presence of 7.5 µM T3Inh-1, the Vmax for the peptide substrate EA2 is reduced to 82% of the control, and the apparent Km is increased from 173.7 µM to 208.4 µM, yielding a calculated Ki of 9.9 µM. A more pronounced effect is observed with the UDP-GalNAc co-substrate, where 7.5 µM T3Inh-1 reduces Vmax to 71% and elevates Km from 74.9 µM to 153.4 µM, corresponding to a Ki of 2.9 µM [1]. This detailed characterization contrasts with the broader, less mechanistically defined inhibition profile of flavonoids like luteolin on this enzyme family [2].

Enzyme kinetics Mechanism of inhibition Chemical probe characterization

Functional Efficacy in Cancer Cell Biology: T3Inh-1 Inhibits Breast Cancer Cell Invasion

T3Inh-1 demonstrates significant anti-invasive activity in the highly metastatic MDA-MB-231 breast cancer cell line, a key model for studying cancer cell motility. Treatment with 5 µM T3Inh-1 for 24-48 hours resulted in a >80% inhibition of cell migration and a 98% inhibition of cell invasion in transwell assays, without affecting overall cell proliferation [1]. This functional effect is directly linked to its inhibition of ppGalNAc-T3, as this enzyme is known to promote cancer cell invasiveness through specific O-glycosylation events [2].

Cancer metastasis Cell invasion Breast cancer MDA-MB-231

In Vivo Pharmacodynamic Activity: T3Inh-1 Reduces FGF23 Levels in Mice

The in vivo relevance of ppGalNAc-T3 inhibition by T3Inh-1 is confirmed by its ability to modulate FGF23 hormone levels. In a mouse model, intraperitoneal administration of T3Inh-1 at doses of 25 and 50 mg/kg over 24 hours resulted in a statistically significant increase in the ratio of cleaved to intact FGF23 in serum [1]. This effect is a direct consequence of blocking ppGalNAc-T3-mediated O-glycosylation, which normally protects FGF23 from proteolytic cleavage, and highlights the compound's utility for studying phosphate homeostasis disorders like chronic kidney disease [2].

FGF23 Chronic kidney disease In vivo pharmacology Endocrinology

Validation in Disease Models: T3Inh-1 Exacerbates Ischemic Acute Kidney Injury

The specificity of T3Inh-1 as a GALNT3 (ppGalNAc-T3) inhibitor has been further validated in a 2025 study of acute kidney injury (AKI). In a mouse model of renal ischemia-reperfusion injury, treatment with the specific GALNT3 inhibitor T3Inh-1 exacerbated the severity of AKI and suppressed tubular cell proliferation [1]. This finding is consistent with genetic knockdown of GALNT3 in rat renal proximal tubular cells, which increased apoptosis, whereas overexpression of GALNT3 was protective [1]. This independent validation confirms the compound's utility as a reliable chemical probe for GALNT3 in diverse pathophysiological contexts beyond oncology and endocrinology.

Acute kidney injury Ischemia-reperfusion GALNT3 Nephrology

Optimal Scientific Applications for T3Inh-1 Based on Validated Evidence


Isoform-Specific Chemical Probe for Dissecting ppGalNAc-T3 Function in Cancer Metastasis

T3Inh-1 is the preferred chemical probe for studies requiring specific inhibition of the ppGalNAc-T3 isoform to investigate its role in promoting cancer cell migration and invasion. Its established selectivity over ppGalNAc-T2 [1] and demonstrated efficacy in inhibiting MDA-MB-231 breast cancer cell invasion by 98% at 5 µM [2] make it an essential tool for target validation experiments in oncology, particularly for research on metastasis and epithelial-to-mesenchymal transition (EMT).

Pharmacological Modulation of FGF23 in Preclinical Models of Mineral Metabolism Disorders

Researchers investigating the post-translational regulation of FGF23, a key hormone in phosphate and vitamin D metabolism, should utilize T3Inh-1 to study the impact of O-glycosylation on hormone stability. The compound has been shown to effectively increase FGF23 cleavage in vivo at doses of 25-50 mg/kg in mice [3], providing a validated chemical tool for exploring therapeutic strategies for conditions like X-linked hypophosphatemia and chronic kidney disease, where FGF23 levels are pathologically elevated [4].

Investigating GALNT3-Mediated Cytoprotection in Acute Kidney Injury (AKI) Models

Based on recent evidence, T3Inh-1 is a critical reagent for investigating the protective role of GALNT3 (ppGalNAc-T3) in renal pathophysiology. In a 2025 study, T3Inh-1 treatment was shown to exacerbate ischemic acute kidney injury in mice, mirroring the effects of genetic GALNT3 knockdown [5]. This application scenario is ideal for researchers studying Golgi stress, O-glycosylation-dependent signaling (e.g., EGFR), and tubular cell survival mechanisms in AKI and cisplatin nephrotoxicity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for T3Inh-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.